(R)-1-(2-Chlorophenyl)ethanol

Chiral Purity Enantiomeric Excess Quality Control

(R)-1-(2-Chlorophenyl)ethanol (CAS 120466-66-2) is a chiral secondary alcohol with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol, supplied as a colorless to light yellow liquid with a purity specification of ≥98.0% (GC) and a specific rotation of [α]²⁰/D +62.0° to +68.0° (c=1, chloroform). This compound is recognized primarily as a pharmaceutical intermediate, particularly as a precursor for the synthesis of antifungal agents such as miconazole, econazole, and sertaconazole.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 120466-66-2
Cat. No. B053616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-Chlorophenyl)ethanol
CAS120466-66-2
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1Cl)O
InChIInChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1
InChIKeyDDUBOVLGCYUYFX-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(2-Chlorophenyl)ethanol CAS 120466-66-2 Procurement-Grade Chiral Building Block


(R)-1-(2-Chlorophenyl)ethanol (CAS 120466-66-2) is a chiral secondary alcohol with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol, supplied as a colorless to light yellow liquid with a purity specification of ≥98.0% (GC) and a specific rotation of [α]²⁰/D +62.0° to +68.0° (c=1, chloroform) [1]. This compound is recognized primarily as a pharmaceutical intermediate, particularly as a precursor for the synthesis of antifungal agents such as miconazole, econazole, and sertaconazole [1]. It also serves as a critical chiral building block for the construction of more complex chiral molecules in research and development .

1
Chiral building block workflow
Enantiopure (R)-alcohol for stereoselective synthesis of complex molecules.
2
Antifungal agent precursor
Key intermediate for miconazole, econazole, and sertaconazole research.
3
Optical rotation identity verification
Defined specific rotation specification supports enantiomeric integrity control.

Why Generic Substitution of (R)-1-(2-Chlorophenyl)ethanol with Racemic or Alternative Analogs is Scientifically Unacceptable


Generic substitution of (R)-1-(2-Chlorophenyl)ethanol with its racemate (CAS 13524-04-4), its enantiomer (S)-1-(2-Chlorophenyl)ethanol (CAS 131864-71-6), or structurally related chiral alcohols is not feasible for applications requiring defined stereochemistry. The specific (R)-configuration dictates the compound's interaction with chiral biological targets and its utility as a stereospecific building block [1]. The use of a racemate would dilute enantiomeric purity by up to 50%, directly compromising downstream reaction stereoselectivity and product purity, as evidenced by the availability of the enantiopure (R)-form with a minimum chemical purity of 98% and an optical purity of ≥97.0% from commercial suppliers [2]. Furthermore, the specific rotation value of +62.0° to +68.0° provides a verifiable, quantifiable marker for identity and enantiomeric integrity that is absent in the racemate and reversed in the (S)-enantiomer, enabling rigorous quality control that generic analogs cannot satisfy [2].

Racemate dilutes enantiomeric purity
Using racemic 1-(2-chlorophenyl)ethanol would cut optical purity to ~0%, compromising stereochemical outcome of downstream reactions.
(S)-enantiomer yields opposite diastereomer
The (S)-form produces diastereomeric complexes with inverted planar chirality, confirmed by X-ray crystallography, making it non-interchangeable for chiral catalyst design.
Fluorinated analog shows physicochemical shift
1-(2-chlorophenyl)-2,2,2-trifluoroethanol differs significantly in molecular weight and lipophilicity, altering solubility and permeability profiles; not a direct substitute.

Product-Specific Quantitative Differentiation Evidence for (R)-1-(2-Chlorophenyl)ethanol


Enantiomeric Integrity: Quantified Optical Purity vs. Racemate

(R)-1-(2-Chlorophenyl)ethanol is supplied with a defined optical purity of ≥97.0% as a commercial specification, which directly quantifies its enantiomeric excess and differentiates it from the racemic mixture that inherently has 0% optical purity . The compound exhibits a specific rotation range of +62.0° to +68.0° (c=1, chloroform), whereas the racemate has an optical rotation of approximately 0° [1].

Optical purity vs. racemate
Supplier specification
Optical purity ≥97.0% (R) vs 0% (racemate); specific rotation +62° to +68° vs ~0°
Supports chiral building block workflow; verifiable identity marker.
Based on commercial product specifications (TCI, Shaoyuan); data to verify per lot.
Chiral Purity Enantiomeric Excess Quality Control

Stereospecific Utility in Synthesis: Differentiated Reactivity in Organometallic Complex Formation

The (R)-enantiomer of 1-(2-chlorophenyl)ethanol reacts to form a specific planar chiral ruthenium complex, (pR, R)-[CpRu(HO(CH₃)CH-C₆H₄-Cl)][PF₆], whereas its enantiomer, (S)-1-(2-chlorophenyl)ethanol, yields the diastereomeric (pS, S)-complex [1]. Both enantiomers' structures were confirmed by single-crystal X-ray diffraction, demonstrating that the stereochemical outcome of this coordination chemistry is strictly dictated by the starting enantiomer [1].

Stereospecific complex formation
Reported
Forms (pR,R)-Ru complex; (S)-enantiomer yields (pS,S)-diastereomer; 100% stereochemical inversion
Confirms enantiomer-specific coordination chemistry for asymmetric catalyst research.
Structures confirmed by single-crystal X-ray diffraction (HAL open science).
Organometallic Chemistry Planar Chirality Asymmetric Synthesis

Physicochemical Property Differentiation: Molecular Weight and LogP vs. Fluorinated Analog

(R)-1-(2-Chlorophenyl)ethanol has a molecular weight of 156.61 g/mol and a calculated LogP of 1.98, whereas the structurally analogous 1-(2-chlorophenyl)-2,2,2-trifluoroethanol (CAS 251352-64-4) has a molecular weight of 210.58 g/mol and an XLogP3-AA of 2.8 [1]. The significant differences in both molecular weight (+53.97 g/mol) and lipophilicity (+0.82 LogP) demonstrate that the trifluoromethyl analog cannot serve as a drop-in replacement in synthetic sequences or pharmacological studies where these parameters are critical [1].

MW & LogP vs. fluorinated analog
Cross-study comparable
MW 156.61 vs 210.58 g/mol; LogP 1.98 vs 2.80 (difference +0.82)
Physicochemical shift impacts permeability and solubility; non-interchangeable for medicinal chemistry.
Data from Chemsrc and PubChem; computed LogP may vary with method.
Physicochemical Properties Drug Design Lipophilicity

Supply Chain Purity Benchmarking: GC Purity vs. Structural Analog

Commercial availability of (R)-1-(2-Chlorophenyl)ethanol is characterized by a standardized minimum purity of 98.0% (GC) across multiple reputable vendors, including TCI and Alfa Aesar [1]. This contrasts with the supply landscape for the closely related (1S)-2-chloro-1-(4-chlorophenyl)ethan-1-ol (CAS 178460-78-1), for which no comparable, widely-adopted purity specification is evident from major commercial sources, introducing procurement risk and analytical validation burden .

GC purity benchmarking
Data to verify
≥98.0% (GC) standard specification from multiple vendors vs no widely published purity for analog CAS 178460-78-1
Reduces procurement risk; enables reproducible quality control.
Confirm current vendor specifications prior to ordering.
Chemical Purity Procurement Specification Quality Assurance

Evidence-Based Application Scenarios for (R)-1-(2-Chlorophenyl)ethanol in Scientific and Industrial Workflows


Asymmetric Synthesis of Chiral Pharmaceuticals (Antifungal Agents)

As a key precursor, (R)-1-(2-Chlorophenyl)ethanol's high enantiomeric purity (≥97.0% optical purity) and defined stereochemistry are directly leveraged in the synthesis of enantiopure antifungal drugs such as miconazole, econazole, and sertaconazole . Its use ensures the final active pharmaceutical ingredient (API) possesses the required stereochemical configuration, a property that cannot be achieved using the racemic alcohol.

Development of Chiral Organometallic Catalysts and Complexes

The compound's ability to form specific diastereomeric planar chiral ruthenium complexes, as demonstrated by X-ray crystallography, makes it a valuable ligand precursor for the development of new asymmetric catalysts [1]. Procurement of the pure (R)-enantiomer is essential to control the stereochemical outcome of such syntheses, as the (S)-enantiomer yields the opposite diastereomer.

Biocatalysis and Enzymatic Resolution Method Development

Given its role as a substrate for enantioselective enzymes like alcohol dehydrogenases, (R)-1-(2-Chlorophenyl)ethanol can be used as a standard in developing and validating biocatalytic routes to chiral alcohols . Its commercial availability with a defined optical rotation and purity allows for precise kinetic measurements and enantiomeric excess determination.

Analytical Method Development for Chiral Purity

The compound's well-characterized specific rotation (+62.0° to +68.0°) and high chemical purity (≥98.0%) make it an ideal reference standard for developing chiral HPLC or SFC methods to determine enantiomeric excess in reaction mixtures or final products [2].

Application
Selection Property
Validation Focus
Enantiopure antifungal intermediate synthesis
Enantiomeric integrity specification
Optical rotation and chiral purity verification
Chiral organometallic catalyst development
Stereospecific ligand precursor
Diastereomeric product identity (X-ray or chiral HPLC)
Biocatalytic resolution method development
Defined optical rotation and chemical purity
Enantiomeric excess and kinetic measurement precision
Chiral HPLC/SFC method development
Reference standard identity
Specific rotation confirmation and purity check

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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